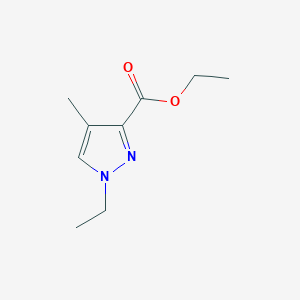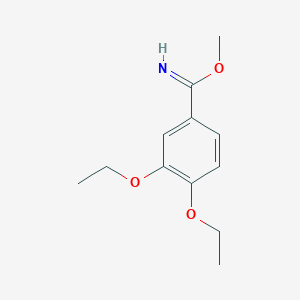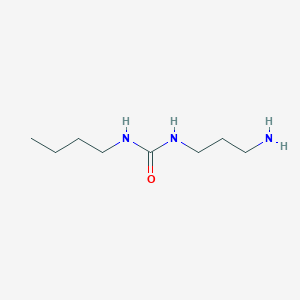
Heptyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl(triphenyl)phosphanium is a chemical compound with the molecular formula C25H30PBr. It is a white crystalline powder that is often used in organic synthesis and various chemical reactions. The compound is known for its ability to form stable phosphonium salts, which are useful intermediates in many chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with heptyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of heptyltriphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Heptyl(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Heptyl(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptyltriphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the transport of the compound across mitochondrial membranes, where it can exert its effects. This targeting ability is due to the lipophilic nature of the phosphonium cation, which allows it to penetrate lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
- Propyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Hexyltriphenylphosphonium bromide
Uniqueness
Heptyl(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which enhances its lipophilicity and mitochondrial targeting ability compared to shorter-chain analogs. This makes it particularly useful in applications requiring efficient mitochondrial delivery .
Properties
Molecular Formula |
C25H30P+ |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
heptyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H30P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3/q+1 |
InChI Key |
AQTRUJNPSCVCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Chloro-phenyl)-ethoxy]-acetic acid methyl ester](/img/structure/B8444799.png)


![1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-ethylamine](/img/structure/B8444817.png)




![[5-({[2-(Methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid](/img/structure/B8444867.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid](/img/structure/B8444881.png)

![4-Chloro-6-[(2R)-2-ethyl-1-pyrrolidinyl]-N-methyl-2-pyrimidinamine](/img/structure/B8444890.png)

